![molecular formula C8H14N2O2 B14884460 Octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B14884460.png)
Octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring.
Méthodes De Préparation
The synthesis of octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid involves several steps. One common method includes the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to provide the related N-propargylenaminones.
Intramolecular cyclization: This step is catalyzed by Cs₂CO₃/DMSO to reach the Z-configuration of (acylmethylidene)pyrrolo[1,2-a]pyrazines.
Analyse Des Réactions Chimiques
Octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing halogenating agents or nucleophiles for substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a scaffold for the synthesis of new compounds with potential biological activities.
Biology: Investigated for its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Medicine: Explored for its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of organic materials and natural products.
Mécanisme D'action
The mechanism of action of octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways . For example, it has been shown to inhibit the activity of certain enzymes and receptors, such as TNF-α and adenosine A1 receptors. This inhibition can lead to various biological effects, including anti-inflammatory and antitumor activities.
Comparaison Avec Des Composés Similaires
Octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid can be compared with other similar compounds, such as pyrrolo[1,2-a]pyrazine derivatives . These compounds share a similar scaffold but may exhibit different biological activities. For example:
Pyrrolo[1,2-a]pyrazine derivatives: Known for their antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine derivatives: Show more activity on kinase inhibition.
The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits.
Propriétés
Formule moléculaire |
C8H14N2O2 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid |
InChI |
InChI=1S/C8H14N2O2/c11-8(12)6-3-7-4-9-1-2-10(7)5-6/h6-7,9H,1-5H2,(H,11,12) |
Clé InChI |
SCZZLFDVPWFXQR-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CC(CC2CN1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-2-(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B14884382.png)
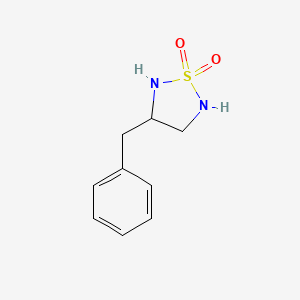
![2-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14884399.png)

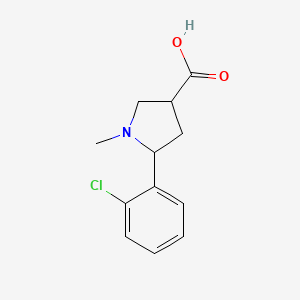
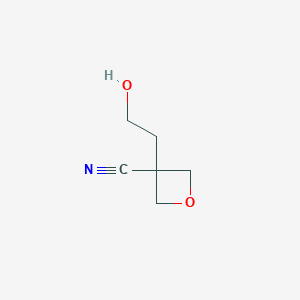
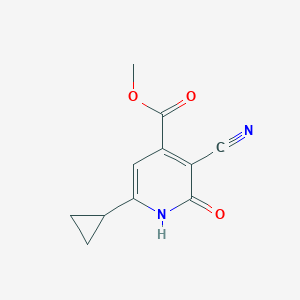
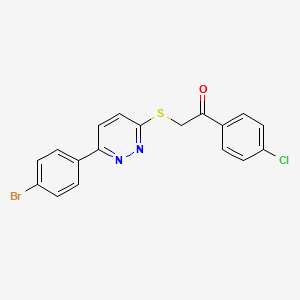

![5-Methyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B14884465.png)
![3-Imino-1,7-dimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B14884473.png)
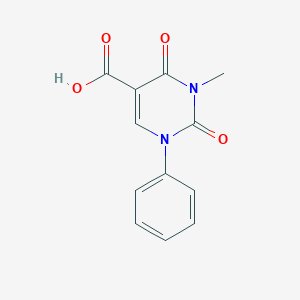
![5,9-dibromo-7H-benzo[c]fluorene](/img/structure/B14884482.png)
![3-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14884483.png)
